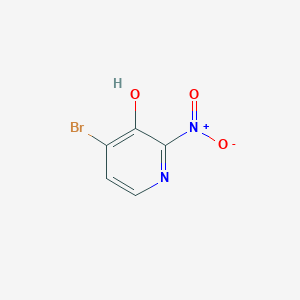

4-Bromo-2-nitropyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-1-2-7-5(4(3)9)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQSFGYTNNNPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Nitropyridin 3 Ol

Historical Development of Nitropyridine and Bromopyridine Synthesis Leading to 4-Bromo-2-nitropyridin-3-ol

The journey to synthesizing complex molecules like this compound is built upon a century of developments in pyridine (B92270) chemistry. Historically, the pyridine ring, being electron-deficient, proved difficult to functionalize via electrophilic aromatic substitution. researchgate.net Early methods, such as the Hantzsch pyridine synthesis developed in 1881, focused on constructing the pyridine ring from acyclic precursors, typically a β-keto acid, an aldehyde, and ammonia. wikipedia.org While revolutionary for creating the core structure, these methods offered limited control for producing specific, highly substituted patterns post-synthesis.

The direct nitration of pyridine is notoriously challenging, requiring harsh conditions and often resulting in low yields of 3-nitropyridine. researchgate.netntnu.no The deactivation of the ring by the nitrogen atom makes electrophilic attack difficult. Over time, more effective nitrating agents were developed. For instance, the use of dinitrogen pentoxide (N₂O₅) in sulfur dioxide or with sodium bisulfite provided pathways to nitropyridines under milder conditions, which was a significant step forward. kochi-tech.ac.jpntnu.no The mechanism often involves the formation of an N-nitropyridinium intermediate, followed by a rearrangement to place the nitro group on the ring. ntnu.nochempanda.com

Similarly, the direct bromination of the pyridine ring requires forcing conditions. chempanda.com A common historical strategy to introduce a bromine atom was to start with a more reactive precursor, such as an aminopyridine. orgsyn.org Through diazotization of the amino group followed by treatment with a bromide source, bromopyridines could be obtained with greater efficiency and regiochemical control. orgsyn.orgwikipedia.orgchemicalbook.com These foundational methods for separately introducing nitro and bromo groups onto a pyridine ring were the essential precursors to developing multi-step strategies for creating polysubstituted pyridines like this compound.

Direct Functionalization Approaches to this compound

Direct functionalization involves adding the required groups sequentially onto a pre-existing pyridine core. The success of this approach hinges on understanding the directing effects of the substituents and choosing reagents that provide high regioselectivity.

The synthesis of this compound likely involves the nitration of a pyridin-3-ol or a 4-bromopyridin-3-ol precursor. The hydroxyl group at the C3 position is an activating, ortho-para director, which would favor electrophilic substitution at the C2, C4, and C6 positions. The pyridine nitrogen, however, is deactivating. When nitrating pyridin-3-ol, a mixture of products is possible.

To achieve regioselective nitration at the C2 position, specific strategies are employed. Traditional nitrating mixtures like nitric acid in sulfuric acid can be used, but controlling the reaction to favor the desired isomer is critical. Milder, more modern nitrating systems have been developed to improve selectivity. kochi-tech.ac.jp One effective method involves reacting the pyridine compound with dinitrogen pentoxide, which can lead to the formation of an N-nitropyridinium intermediate. ntnu.no Subsequent reaction steps guide the nitro group to the C3 position in pyridine itself, but the directing effect of the C3-hydroxyl group would strongly influence the final position, favoring the C2 position. ntnu.nochempanda.com

Targeted bromination is essential for installing the bromine atom at the C4 position. If the synthesis starts with 2-nitropyridin-3-ol, the directing effects of the existing substituents must be considered. The C3-hydroxyl group is an ortho-para director, activating the C2 and C4 positions. The C2-nitro group is a strong deactivating group and a meta-director. In this case, the powerful activating effect of the hydroxyl group would direct the incoming bromine electrophile to the C4 position.

Various brominating reagents can be utilized to achieve this transformation. The choice of reagent can impact yield, selectivity, and reaction conditions.

| Brominating Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid or other polar solvents | Readily available and potent. | Can lead to over-bromination; generates HBr as a byproduct. |

| N-Bromosuccinimide (NBS) | Presence of a radical initiator (e.g., AIBN) or acid catalyst in solvents like CCl₄ or acetonitrile | Milder than Br₂, often provides higher selectivity, easier to handle. | Reaction mechanism can be sensitive to conditions (radical vs. electrophilic). |

| Dioxane Dibromide | Organic solvents | Solid reagent, easier to handle than liquid bromine. | Less common, preparation of the reagent is an extra step. |

| Hypobromous Acid (HOBr) | Aqueous perchloric acid | Can be effective for activated systems. | Requires specific acidic conditions. |

For the synthesis of this compound, a reagent like N-Bromosuccinimide in an appropriate solvent would be a strong candidate to achieve targeted bromination at the C4 position of a 2-nitropyridin-3-ol intermediate. chempanda.com

Multi-Step Convergent and Linear Synthesis Routes for this compound

The construction of this compound is most practically achieved through a multi-step linear synthesis, where transformations are performed sequentially on a starting material. libretexts.org A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is generally more suited for larger, more complex molecules. youtube.com

A plausible and efficient linear synthetic route would begin with a commercially available substituted pyridine and introduce the functional groups in a strategic order. The most logical pathway starts with pyridin-3-ol, taking advantage of the hydroxyl group's activating and directing effects.

Proposed Linear Synthesis Route:

Step 1: Nitration of Pyridin-3-ol. Pyridin-3-ol is treated with a nitrating agent. The hydroxyl group directs the incoming nitro group to the ortho position (C2). This step yields 2-Nitropyridin-3-ol.

Step 2: Bromination of 2-Nitropyridin-3-ol. The resulting intermediate is then subjected to bromination. The strong activating and para-directing effect of the C3-hydroxyl group overrides the deactivating effect of the C2-nitro group, directing the bromine atom to the C4 position. This final step yields the target compound, this compound.

| Step | Reactant | Reagents & Conditions | Product | Rationale |

|---|---|---|---|---|

| 1 | Pyridin-3-ol | HNO₃ / H₂SO₄, controlled temperature | 2-Nitropyridin-3-ol | The -OH group is an ortho-para director, favoring nitration at the C2 position. |

| 2 | 2-Nitropyridin-3-ol | N-Bromosuccinimide (NBS) in an inert solvent (e.g., CH₃CN) | This compound | The -OH group is a strong activator and directs the bromine to the para position (C4). |

This linear approach is advantageous because it builds upon a simple starting material and uses the inherent reactivity of the intermediates to control the regiochemistry of each subsequent step. organic-chemistry.org

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainable and efficient methods, often referred to as green chemistry. ijarsct.co.in Traditional methods for pyridine synthesis and functionalization can involve harsh reagents, toxic solvents, and high energy consumption. researchgate.netbenthamscience.com

In the context of synthesizing this compound, several green chemistry principles can be applied:

Catalysis: The use of catalysts can enable reactions under milder conditions and improve selectivity. While the core nitration and bromination steps are typically electrophilic additions, developments in catalysis are ongoing. For example, iron-catalyzed cyclization reactions represent a green method for forming the pyridine ring itself from simpler precursors. rsc.org

Alternative Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key goal. Ionic liquids (ILs) have emerged as a promising option, as they are non-volatile, recyclable, and can act as both solvents and catalysts, potentially enhancing reaction efficiency and selectivity. researchgate.netbenthamscience.com Deep eutectic solvents (DES) are another class of green solvents that are non-toxic and biodegradable. ijarsct.co.in

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for many organic transformations, including the synthesis of pyridine derivatives. ijarsct.co.in This technique could potentially be applied to the nitration or bromination steps to improve efficiency.

While specific catalytic methods for the direct synthesis of this compound are not yet widely reported, the application of these green principles to the individual steps of the linear synthesis offers a pathway to a more sustainable process. researchgate.netmdpi.com

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Research

Transitioning a synthetic route from a laboratory scale to larger-scale industrial production requires careful optimization of reaction parameters and may necessitate new technologies. acs.org For the synthesis of this compound, several factors would be critical.

Key Optimization Parameters:

Stoichiometry: Fine-tuning the molar ratios of reactants (e.g., pyridinol to nitrating agent) to maximize yield and minimize side products.

Temperature Control: Both nitration and bromination reactions are often exothermic. Precise temperature control is crucial for safety and to prevent unwanted side reactions or decomposition.

Reaction Time: Determining the optimal reaction time to ensure complete conversion without product degradation.

Solvent and Catalyst Screening: Evaluating different solvents and catalysts to find the combination that gives the best yield, purity, and environmental profile. chempanda.com

Work-up and Purification: Developing an efficient and scalable method for isolating and purifying the final product, minimizing the use of techniques like column chromatography which are not ideal for large scales.

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. acs.orgsyrris.jp In a flow reactor, reagents are continuously pumped through tubes or channels where they mix and react. This technology allows for superior control over reaction parameters like temperature and mixing, which is particularly important for potentially hazardous reactions like nitration. acs.org The reduced reaction volume at any given time enhances safety, and the continuous nature of the process facilitates automation and can lead to higher throughput and more consistent product quality. syrris.jp

Elucidating the Chemical Transformations and Reaction Mechanisms of 4 Bromo 2 Nitropyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety

The pyridine (B92270) ring of 4-Bromo-2-nitropyridin-3-ol is highly electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bonded to the bromine. The bromine at the C-4 position is activated towards displacement by the strong electron-withdrawing nitro group at the C-2 position (para-position relative to bromine).

The displacement of the bromine atom proceeds through a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-4 position, which bears the bromine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the C-2 nitro group. This stabilization by the nitro group significantly lowers the activation energy of the reaction, facilitating the initial nucleophilic attack.

Elimination of Leaving Group: The aromaticity of the ring is restored in the final step by the expulsion of the bromide ion (Br⁻), which is a good leaving group. This results in the formation of the substituted product.

The activated C-4 position of this compound readily reacts with a range of nucleophiles. The substitution of the bromo group with nitrogen and sulfur nucleophiles is a common transformation.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 4-amino-2-nitropyridin-3-ol derivatives. These reactions are fundamental in building more complex molecular scaffolds.

Thiols: Thiolates (the conjugate bases of thiols) are potent nucleophiles that can displace the bromide to yield 4-thioether derivatives of 2-nitropyridin-3-ol. The existence of related compounds such as 4-Bromo-2-nitropyridine-3-thiol suggests the viability of these transformations. bldpharm.com

The following table summarizes the expected products from SNAr reactions with representative nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | Ammonia (NH₃) or Alkylamine (R-NH₂) | 4-Amino-2-nitropyridin-3-ol or 4-(Alkylamino)-2-nitropyridin-3-ol |

| Thiol | Thiophenol (PhSH) with a base | 4-(Phenylthio)-2-nitropyridin-3-ol |

Reactions of the Nitro Group on the Pyridine Ring

The nitro group is not only pivotal in activating the ring for SNAr reactions but is also a versatile functional group that can undergo its own set of chemical transformations.

The reduction of the nitro group is one of the most significant reactions for this class of compounds, as it provides access to the corresponding amino derivatives, which are valuable synthetic intermediates. A variety of reducing agents can accomplish this transformation with high efficiency. wikipedia.orgscispace.comorganic-chemistry.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.org

Metal-Acid Systems: Classic reduction methods use metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid). scispace.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of Raney nickel can also be used to reduce the nitro group. wikipedia.org

Other Reagents: Sodium hydrosulfite or samarium(II) iodide are also effective for the chemoselective reduction of nitro groups. wikipedia.orgorganic-chemistry.org

The successful reduction of this compound would yield 2-amino-4-bromopyridin-3-ol.

| Reducing System | Product |

| H₂, Pd/C | 2-Amino-4-bromopyridin-3-ol |

| Fe, HCl | 2-Amino-4-bromopyridin-3-ol |

| SnCl₂, HCl | 2-Amino-4-bromopyridin-3-ol |

| Zn, NH₄Cl | 4-Bromo-2-(hydroxyamino)pyridin-3-ol |

The nitro group exerts a powerful directing effect on the reactivity of the pyridine ring due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.comlibretexts.org

Activation for Nucleophilic Aromatic Substitution: As detailed in section 3.1, the primary role of the nitro group is to strongly activate the ring for SNAr. It deactivates the ring toward electrophilic attack but makes the carbon atoms at the ortho (C-3) and para (C-4) positions highly electrophilic and thus susceptible to nucleophilic attack. nih.gov In this compound, the bromine is at the C-4 position (para to the nitro group), which is an ideal position for activation, leading to facile substitution.

Deactivation for Electrophilic Aromatic Substitution: The nitro group deactivates the entire ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. Should an EAS reaction be forced under harsh conditions, the nitro group would direct incoming electrophiles to the meta position (C-5). However, such reactions are generally difficult on this already electron-deficient pyridine system. libretexts.org

While direct nucleophilic substitution is the expected outcome, research on structurally similar compounds, such as 3-bromo-4-nitropyridine (B1272033), has revealed the possibility of more complex reaction pathways involving nitro group migration. clockss.orgsemanticscholar.org In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from a nitro-group shift was identified as a major component of the product mixture. clockss.org

The proposed mechanism for this rearrangement suggests that after the initial nucleophilic attack, the resulting intermediate can undergo an intramolecular rearrangement where the nitro group migrates to an adjacent position. researchgate.net This process is thought to occur through a three-membered ring intermediate before the loss of the bromide ion. researchgate.net The outcome of such reactions, including the ratio of direct substitution to rearrangement products, can be highly dependent on the reaction conditions, such as the choice of solvent and base. clockss.orgsemanticscholar.org These findings indicate that the reaction of this compound with nucleophiles could potentially yield not only the expected 4-substituted product but also rearranged isomers.

Transformations Involving the Hydroxyl Group at Position 3

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to yield the corresponding ethers and esters. These reactions typically proceed via nucleophilic attack of the deprotonated hydroxyl group (phenoxide) on an electrophilic carbon.

O-Alkylation: The formation of an ether linkage requires the deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl halide or another alkylating agent. The acidity of the hydroxyl proton is enhanced by the inductive and resonance effects of the adjacent C-2 nitro group, allowing for the use of moderately strong bases.

O-Acylation: Ester formation can be achieved by reacting the alcohol with acyl halides or anhydrides. This reaction can be performed under basic conditions (e.g., using pyridine as a catalyst and base) or acidic conditions.

The general conditions for these transformations are summarized in the table below, based on established methodologies for similar phenolic compounds. nih.gov

| Transformation | Reagent Class | Typical Base/Catalyst | Solvent | General Conditions |

| O-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, Acetonitrile | Anhydrous, Room Temp. to Reflux |

| O-Acylation | Acyl Halides (e.g., Acetyl Chloride) | Pyridine, Triethylamine | Dichloromethane, THF | Anhydrous, 0°C to Room Temp. |

| O-Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Pyridine, DMAP (cat.) | Dichloromethane, Acetonitrile | Anhydrous, Room Temp. |

This table presents generalized conditions and specific optimization would be required for this compound.

The spatial arrangement of the hydroxyl group at C-3 and the nitro group at C-2 creates a favorable geometry for the formation of a strong intramolecular hydrogen bond. nih.gov This interaction involves the hydroxyl proton and one of the oxygen atoms of the nitro group, forming a stable six-membered ring-like structure.

This intramolecular hydrogen bond has significant implications for the compound's reactivity:

Reduced Acidity: It lowers the acidity of the hydroxyl proton compared to a similar compound where such bonding is not possible, as energy is required to break this bond before deprotonation can occur.

Decreased Nucleophilicity: The involvement of the hydroxyl lone pairs in the hydrogen bond can reduce their availability for intermolecular interactions, potentially slowing down reactions like O-alkylation.

Chelation: The ortho-nitro and hydroxyl groups form a bidentate ligand system capable of chelating with metal ions. This can influence the reactivity in metal-catalyzed reactions by coordinating to the metal center, potentially altering the electronic properties of the pyridine ring or directing reactions to a specific site. Studies on nitrophthalic acids have demonstrated how such arrangements facilitate complex formation. semanticscholar.org

Electrophilic Aromatic Substitution (EAS) on the Deactivated Pyridine Core

Electrophilic aromatic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. wikipedia.orgquimicaorganica.org In this compound, the ring is further deactivated by the potent electron-withdrawing effects of the nitro group (-I, -M) and the inductive withdrawal of the bromine atom (-I). While the hydroxyl group is an activating, ortho, para-director, under the strongly acidic conditions typical for EAS, both the pyridine nitrogen and the hydroxyl group are likely to be protonated, severely diminishing any activating effect and adding further deactivation.

Therefore, EAS reactions on this substrate are expected to be extremely sluggish, if they occur at all. However, a theoretical analysis of the directing effects can predict the least unfavorable position for substitution. The available positions are C-5 and C-6.

| Substituent | Position | Effect | Directing Influence |

| -NO₂ | C-2 | Strong Deactivator (-I, -M) | meta-directing (to C-4, C-6) |

| -OH | C-3 | Strong Activator (-I, +M) | ortho, para-directing (to C-2, C-4, C-6) |

| -Br | C-4 | Deactivator (-I, +M) | ortho, para-directing (to C-3, C-5) |

| Ring N | N-1 | Strong Deactivator | meta-directing (to C-3, C-5) |

Considering these effects:

Attack at C-5: This position is meta to the ring nitrogen and para to the bromine. It is not strongly influenced by the powerful deactivating nitro group.

Attack at C-6: This position is ortho to the activating hydroxyl group but also ortho to the ring nitrogen and meta to the deactivating nitro group.

Attack at the C-3 position is generally favored in pyridines because the resulting carbocation intermediate does not place a positive charge on the electronegative nitrogen atom. quora.comstudy.comquora.com In this substituted system, the confluence of directing effects from the bromine and the ring nitrogen points towards C-5 as the most plausible, though highly disfavored, site for electrophilic attack. The strong deactivation by the nitro group at C-2 makes attack at C-6 particularly unfavorable.

Ring-Opening and Ring-Closing Reactions of the Pyridine Nucleus

The pronounced electron deficiency of the pyridine ring in this compound makes it susceptible to nucleophilic attack, which can initiate ring-opening reactions. A classic example of such a transformation is the Zincke reaction . wikipedia.org

In the Zincke reaction, a pyridine is first activated by reaction with 2,4-dinitrochlorobenzene to form a highly electrophilic N-pyridinium salt (a Zincke salt). This salt readily undergoes nucleophilic attack by a primary amine, leading to the opening of the pyridine ring to form an intermediate known as a König salt. wikipedia.orgenamine.net Subsequent cyclization can lead to a new pyridinium (B92312) salt. With secondary amines, the reaction can be stopped after ring-opening and hydrolysis to yield a "Zincke aldehyde". wikipedia.org

For this compound, the existing electron-withdrawing groups may render the ring sufficiently electrophilic to be attacked by strong nucleophiles even without prior N-activation, potentially leading to ring-opening. Studies on other highly electron-deficient systems, such as dinitropyridones, have shown they readily undergo ring-opening upon treatment with amines. nih.gov Such reactions often proceed through the addition of a nucleophile to the C-2 or C-6 positions, followed by cleavage of a C-N or C-C bond within the ring.

Pericyclic and Rearrangement Reactions

While pericyclic reactions like cycloadditions are less common for simple pyridines, the electronic nature of this compound could enable certain transformations. For instance, electron-deficient pyridones are known to act as dienophiles in Diels-Alder reactions. nih.gov

More pertinent are rearrangement reactions involving the nitro group. Research on the synthesis of nitropyridines has revealed that the mechanism is not a direct EAS, but involves the formation of an N-nitropyridinium ion, followed by the addition of a nucleophile (like bisulfite) and a subsequent pearson.com-sigmatropic rearrangement of the nitro group from the nitrogen to the C-3 position. researchgate.netresearchgate.net This intramolecular, pericyclic process highlights the mobility of the nitro group in pyridine systems.

Furthermore, nucleophilic substitution reactions on related nitropyridines have been observed to proceed with migration of the nitro group. For example, the reaction of 3-bromo-4-nitropyridine with amines can lead to the formation of products where the nitro group has shifted its position, suggesting a complex reaction pathway that may involve rearrangement of an intermediate.

The required experimental data for each specified analytical technique—including High-Resolution NMR, X-ray Crystallography, Vibrational Spectroscopy, High-Resolution Mass Spectrometry, and Advanced Chromatographic Methodologies—could not be located for this compound. While general principles of these techniques and data for analogous but structurally distinct compounds exist, their use would not meet the stringent requirements of focusing solely on the target compound.

Advanced Spectroscopic and Analytical Characterization Research of 4 Bromo 2 Nitropyridin 3 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the specific ultraviolet-visible (UV-Vis) spectroscopic properties of 4-bromo-2-nitropyridin-3-ol. While UV-Vis spectroscopy is a fundamental technique for investigating electronic transitions and conjugation in organic molecules, detailed studies including specific absorption maxima (λmax), molar absorptivity (ε) values, and analyses of n→π* and π→π* transitions for this particular compound have not been reported in the accessible literature.

The electronic structure of this compound, featuring a pyridine (B92270) ring substituted with a bromo, a nitro, and a hydroxyl group, suggests the presence of a conjugated system. The pyridine ring itself, along with the nitro group, acts as a chromophore. The lone pairs on the oxygen and nitrogen atoms of the hydroxyl and nitro groups, respectively, would be expected to participate in n→π* transitions, while the aromatic π-system would give rise to π→π* transitions.

The solvent environment is known to influence the position and intensity of these absorption bands. Polar solvents, for instance, can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (solvatochromism). However, without experimental data, any discussion of these effects on this compound remains purely theoretical.

Further empirical research is required to fully characterize the electronic absorption properties of this compound. Such studies would involve dissolving the compound in various solvents of differing polarities and recording its UV-Vis spectrum to determine the wavelengths of maximum absorption and the corresponding molar absorptivities. This experimental data would be invaluable for understanding the electronic structure and the nature of the electronic transitions within the molecule.

Due to the absence of specific research findings, no data tables on the UV-Vis spectroscopic characteristics of this compound can be presented at this time.

Theoretical and Computational Chemistry Studies of 4 Bromo 2 Nitropyridin 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. While comprehensive studies on 4-Bromo-2-nitropyridin-3-ol are not widely published, the principles of these methods allow for a theoretical characterization.

Analysis of Molecular Orbitals (HOMO-LUMO Gap) and Charge Distribution

The electronic properties of this compound are dictated by the interplay of its substituent groups: the electron-withdrawing nitro group, the electron-donating hydroxyl group, and the halogen bromine atom. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The charge distribution within the molecule is significantly polarized due to the electronegative oxygen and nitrogen atoms of the nitro and hydroxyl groups, as well as the bromine atom. This distribution influences the molecule's electrostatic potential and its interactions with other chemical species.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational Modeling of Reactivity and Selectivity in Chemical Transformations

Computational modeling is a powerful tool for investigating the mechanisms and outcomes of chemical reactions. For this compound, this is particularly relevant for understanding its behavior in synthetic transformations.

Elucidation of Reaction Pathways and Transition States

The electrophilic bromination of this compound has been a subject of theoretical investigation. Density Functional Theory (DFT) calculations, specifically using the ωB97X-D functional with a def2-TZVP basis set, have been employed to explore the reaction mechanism. This reaction proceeds via a Wheland intermediate, and the electronic effects of the nitro and hydroxyl groups play a competing role in directing the incoming electrophile. The strong electron-withdrawing and meta-directing nature of the nitro group at position 2 deactivates the pyridine (B92270) ring.

Computational studies have identified two competing transition states for the bromination reaction. The transition state leading to substitution at position 6 (meta to the nitro group) is found to be energetically more favorable.

| Transition State | Relative Energy (kcal/mol) | Key Distances and Parameters |

| TS1 (Position 6) | 0.0 (Reference) | N–O bond lengths: 1.22 Å; Br–C distance: 2.18 Å |

| TS2 (Position 5) | +1.4 | N–O bond lengths: 1.25 Å; Br–C distance: 2.24 Å |

This data is based on DFT calculations at the ωB97X-D/def2-TZVP level of theory.

The lower energy of the transition state for substitution at position 6 suggests that this is the kinetically favored pathway. The N-O bond lengths in this transition state are consistent with the resonance stabilization provided by the nitro group.

Prediction of Regioselectivity and Stereoselectivity

The computational analysis of the transition states for electrophilic bromination directly informs the prediction of regioselectivity. The lower activation energy for the formation of the intermediate leading to substitution at position 6 indicates that this regioisomer would be the major product. This prediction aligns with the established electronic directing effects of the nitro group on an aromatic ring. Due to the planar nature of the pyridine ring and the reaction mechanism, stereoselectivity is not a primary consideration in this specific electrophilic aromatic substitution reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide valuable information about the conformational flexibility and intermolecular interactions of a molecule over time. For this compound, MD simulations could be used to study its behavior in different solvent environments and to understand how it interacts with other molecules, such as biological macromolecules. Such simulations would be particularly insightful for exploring its potential applications in medicinal chemistry by modeling its interactions with enzyme active sites or receptors. However, specific molecular dynamics simulation studies for this compound are not currently available in the public research domain.

Computational Design and Virtual Screening of this compound Derivatives with Tailored Reactivity

The targeted modification of molecular reactivity through computational design and virtual screening represents a powerful strategy in modern chemistry. For a scaffold such as this compound, with its multiple reactive sites—the bromine atom, the nitro group, and the hydroxyl group—in silico methods offer a rational and efficient approach to designing derivatives with precisely tailored chemical properties. This allows for the optimization of the molecule for specific synthetic transformations, such as nucleophilic aromatic substitution, reduction, or etherification, by modulating the electronic and steric environment of the pyridine ring.

The process commences with the creation of a virtual library of this compound derivatives. This is typically achieved by systematically introducing a diverse range of substituents at the available positions on the pyridine nucleus. These substituents are chosen to span a wide range of electronic properties (electron-donating and electron-withdrawing) and steric bulk.

Once the virtual library is established, the next step involves the calculation of various molecular descriptors that are known to correlate with chemical reactivity. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, as it provides a good balance between accuracy and computational cost. Key reactivity descriptors that can be calculated include:

Atomic Charges: The distribution of electron density within a molecule, often quantified using methods like Natural Bond Orbital (NBO) analysis, can pinpoint atoms that are particularly electron-rich or electron-deficient. For instance, a more positive charge on the carbon atom bearing the bromine would suggest enhanced reactivity towards nucleophiles.

Fukui Functions: These are used within conceptual DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index provide a more general measure of a molecule's reactivity and stability.

These calculated descriptors form the basis for the virtual screening process. The derivatives in the library can be ranked according to the desired reactivity. For example, if the goal is to enhance the rate of nucleophilic substitution at the bromine atom, derivatives with a lower LUMO energy and a more positive charge on the C4 carbon would be prioritized.

For larger virtual libraries, Quantitative Structure-Reactivity Relationship (QSRR) models can be developed. These models establish a mathematical relationship between the structural features (descriptors) of the molecules and their predicted reactivity. Once a statistically robust QSRR model is built and validated, it can be used to rapidly screen vast numbers of virtual compounds, significantly accelerating the discovery of derivatives with the desired reactivity profile.

The following interactive data table illustrates a hypothetical output from a computational screening study on a small set of this compound derivatives, where the goal is to enhance susceptibility to nucleophilic attack at the C4 position. Lower LUMO energy and higher C4 atomic charge are considered desirable.

| Derivative | Substituent | LUMO Energy (eV) | C4 Atomic Charge (e) | Predicted Reactivity Rank |

| 1 | H (Parent) | -2.58 | +0.25 | 3 |

| 2 | 5-Cl | -2.75 | +0.28 | 2 |

| 3 | 6-CN | -2.91 | +0.31 | 1 |

| 4 | 5-OCH3 | -2.45 | +0.23 | 4 |

| 5 | 6-CH3 | -2.51 | +0.24 | 5 |

This systematic in silico approach allows researchers to focus their synthetic efforts on a smaller, more promising set of candidate molecules, thereby saving time and resources while increasing the probability of discovering derivatives with the desired tailored reactivity.

Application of 4 Bromo 2 Nitropyridin 3 Ol As a Synthetic Building Block and Intermediate

Role in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The strategic placement of three distinct functional groups makes 4-Bromo-2-nitropyridin-3-ol an excellent starting material for the synthesis of a diverse array of substituted pyridine derivatives. Each functional group can be selectively targeted to introduce new molecular features.

Substitution of the Bromo Group: The bromine atom at the 4-position can be replaced through various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki cross-coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl groups. nih.govmdpi.com

Transformation of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced under standard conditions (e.g., using metals like iron or tin in acidic media) to form an amino group. ntnu.no This resulting 2-aminopyridine moiety is a key precursor for numerous other derivatives.

Modification of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. A patent has described the methylation of the hydroxyl group of this compound using methyl iodide and potassium carbonate in DMF, demonstrating its utility as a substrate for such modifications. google.comgoogleapis.com

By combining these transformations, chemists can generate a large library of polysubstituted pyridines from a single, readily available starting material.

Utilization in the Construction of Fused Heterocyclic Ring Systems (e.g., Imidazopyridines)

Fused heterocyclic systems are core structures in many pharmaceutically active compounds. nih.govnih.gov Imidazo[1,2-a]pyridines, in particular, are known for a wide range of biological activities. rsc.org The synthesis of the imidazo[1,2-a]pyridine scaffold is most commonly achieved through the reaction of a 2-aminopyridine derivative with various coupling partners. acs.orgorganic-chemistry.org

This compound serves as a valuable precursor to the necessary 2-aminopyridine intermediate. The synthesis pathway involves the chemical reduction of the nitro group at the 2-position to an amine. The resulting 2-amino-4-bromo-pyridin-3-ol can then be subjected to cyclization reactions. For example, condensation with α-haloketones (a classic Tschitschibabin reaction) or participation in transition-metal-free three-component reactions can yield the desired imidazo[1,2-a]pyridine core. organic-chemistry.org The bromo and hydroxyl substituents from the original molecule remain on the pyridine ring of the fused system, providing additional sites for functionalization to modulate the properties of the final compound.

Contribution to the Development of Chemical Libraries for Material Science Research

The development of novel materials with specific optical or electronic properties often relies on the synthesis and screening of large chemical libraries. Functionalized pyridines are important structural motifs in organic materials used in fields such as polymer science. rsc.orgmdpi.com

This compound is an ideal scaffold for building such libraries due to its multiple points of diversification. The ability to perform distinct chemical reactions at the bromo, nitro, and hydroxyl positions allows for the systematic and combinatorial synthesis of a wide array of derivatives. Each new derivative possesses a unique substitution pattern, which in turn influences its molecular properties, such as its electronic structure, conjugation, and intermolecular interactions. These libraries of novel pyridine compounds can be screened for applications in areas like organic light-emitting diodes (OLEDs), sensors, or specialized polymers. mdpi.com

Precursor for Ligand Synthesis in Organometallic Chemistry and Catalysis

Pyridine and its derivatives are among the most common N-heterocyclic ligands in coordination chemistry and transition metal catalysis. rsc.orgwikipedia.org The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity and stability of the resulting metal complex. acs.org

This compound possesses the key features required for a ligand precursor. The pyridine nitrogen atom acts as a primary coordination site for a metal ion. Additionally, the adjacent hydroxyl group can participate in chelation, forming a stable bidentate ligand that binds the metal through both the nitrogen and oxygen atoms. The electronic nature of the ligand can be modified by either reducing the electron-withdrawing nitro group or replacing the bromine atom via cross-coupling reactions. This allows for the fine-tuning of the ligand's donor properties, which is crucial for optimizing the performance of organometallic catalysts. acs.org

Derivatization for Enhanced Chemical Functionality and Novel Chemical Entities

The primary value of this compound as a building block lies in the diverse ways it can be derivatized to generate novel chemical entities with enhanced or entirely new functionalities. nih.govresearchgate.netnih.gov The orthogonal reactivity of its three functional groups allows for a stepwise and controlled synthesis plan.

A recent patent in the field of medicinal chemistry provides a direct example of its use, where the hydroxyl group is methylated in the first step of a longer synthetic sequence. google.comgoogleapis.com This highlights its role as a practical starting material for complex molecule synthesis. The principal pathways for derivatization are summarized in the table below.

| Functional Group | Position | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|---|

| Bromo | 4 | Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst | Aryl Pyridine |

| Bromo | 4 | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino Pyridine |

| Nitro | 2 | Reduction | Fe/HCl, SnCl₂, H₂/Pd | Amino Pyridine |

| Hydroxyl | 3 | O-Alkylation (Williamson Ether Synthesis) | Alkyl halides, Base (e.g., K₂CO₃) | Alkoxy Pyridine (Ether) |

| Hydroxyl | 3 | O-Acylation | Acyl chlorides, Acid anhydrides | Acyloxy Pyridine (Ester) |

These derivatization strategies transform the initial building block into a wide range of new compounds suitable for screening in drug discovery and materials science. nih.gov

Strategic Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and for rapidly generating molecular diversity. Many important MCRs, such as the Groebke–Blackburn–Bienaymé reaction for synthesizing imidazo[1,2-a]pyridines, utilize a 2-aminopyridine as a key component. acs.orgorganic-chemistry.org

While direct use of this compound in an MCR is unlikely due to the nature of its functional groups, its derivative, 2-amino-4-bromopyridin-3-ol (obtained via reduction of the nitro group), is an ideal candidate. By using this derivative as the amine component in an MCR, the bromo and hydroxyl functionalities are incorporated directly into the complex, drug-like scaffold produced by the reaction. This strategy allows for the efficient creation of highly substituted, polyfunctional molecules that would otherwise require lengthy, multi-step syntheses.

Future Research Directions and Emerging Avenues for 4 Bromo 2 Nitropyridin 3 Ol

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

A primary objective for the future synthesis of 4-Bromo-2-nitropyridin-3-ol is the adoption of green chemistry principles. Current synthetic routes for complex heterocyclic molecules often involve multi-step processes that can generate significant chemical waste and utilize hazardous reagents. Future research will likely target the development of more atom-economical pathways, the use of safer, renewable solvents, and the implementation of catalytic systems over stoichiometric reagents. Investigating enzymatic or bio-catalytic routes could lead to highly selective transformations under mild conditions, significantly reducing the environmental impact associated with the compound's production.

Exploration of Novel Reactivity Patterns under Non-Traditional Conditions (e.g., Photocatalysis, Electrochemistry)

The functional groups of this compound—a bromine atom, a nitro group, and a hydroxyl group on a pyridine (B92270) ring—present a rich landscape for exploring novel reactivity. Non-traditional activation methods such as photocatalysis and electrochemistry are emerging as powerful tools for discovering new chemical transformations. Future studies could employ visible-light photocatalysis to enable selective C-H functionalization or cross-coupling reactions that are difficult to achieve with conventional thermal methods. Similarly, electrochemical synthesis could offer precise control over the reduction of the nitro group or the functionalization at the bromo-substituted position, potentially leading to the synthesis of novel derivatives without the need for harsh chemical oxidants or reductants.

Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The application of flow chemistry and microreactor technologies offers a transformative approach to the synthesis of this compound. These technologies provide superior control over reaction parameters such as temperature, pressure, and mixing, which is often challenging in traditional batch processes. For the synthesis of substituted pyridines, flow microreactors have been shown to enable reactions, such as Br/Li exchange, without the need for cryogenic conditions that are essential in batch synthesis. researchgate.net This approach enhances safety, improves reproducibility, and facilitates seamless scaling from laboratory discovery to industrial production.

| Parameter | Traditional Batch Synthesis | Flow Chemistry / Microreactors |

|---|---|---|

| Temperature Control | Potential for thermal gradients and hotspots | Precise, rapid, and uniform heat transfer |

| Safety | Higher risks with exothermic reactions and hazardous intermediates | Enhanced safety due to small reaction volumes and better containment |

| Scalability | Complex re-optimization often required | Straightforward scaling by continuous operation or parallelization ("numbering-up") |

| Reproducibility | Can be variable between batches | High consistency and reproducibility researchgate.net |

Advanced Mechanistic Investigations Using In Situ Spectroscopic Techniques

A deeper mechanistic understanding of the reactions involving this compound is critical for optimizing existing synthetic routes and discovering new ones. The use of in situ spectroscopic techniques, such as Process Analytical Technology (PAT), which includes methods like FT-IR and Raman spectroscopy, allows for real-time monitoring of reacting species. This can reveal transient intermediates and provide detailed kinetic data, offering profound insights into the reaction pathways. Such advanced mechanistic studies would facilitate a more rational, data-driven approach to developing highly efficient and selective syntheses of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-2-nitropyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : A two-step synthesis is common: (1) Nitration of 3-hydroxypyridine using fuming HNO₃ (90%) in H₂SO₄ at 0–5°C to introduce the nitro group at the 2-position. (2) Bromination via electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 80°C for 6 hours, targeting the 4-position . Key factors include temperature control during nitration to avoid byproducts and stoichiometric excess of NBS (1.2 eq) for complete bromination. Purification involves column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product in ~65% yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns. For example, the hydroxyl proton (δ ~12 ppm in DMSO-d₆) and nitro group deshielding effects on adjacent carbons.

- XRD : Resolve tautomeric ambiguity (e.g., pyridinone vs. pyridinol forms) via crystal structure analysis. ORTEP-III software can model hydrogen bonding networks .

- IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and O–H stretching (~3200 cm⁻¹). Contradictions in reported peaks require cross-validation with synthetic batch purity and solvent effects .

Q. How does the nitro and hydroxyl group arrangement affect the compound’s stability under storage?

- Methodological Answer : The ortho-nitro and hydroxyl groups promote intramolecular hydrogen bonding, enhancing thermal stability (decomposition >200°C). Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Monitor purity via HPLC (C18 column, acetonitrile/water 70:30) every 3 months .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions of this compound vary with different reagents?

- Methodological Answer : The nitro group directs electrophiles to the 5-position (meta to nitro), while the hydroxyl group activates the 4- and 6-positions (ortho/para). For example, sulfonation with H₂SO₄ targets the 5-position (yield: 78%), whereas Friedel-Crafts acylation requires Lewis acids (e.g., AlCl₃) to overcome deactivation, yielding 6-acetyl derivatives (55%) . Computational modeling (DFT) predicts reactivity trends by analyzing charge distribution .

Q. What strategies mitigate tautomerism-related challenges in biological activity studies of this compound?

- Methodological Answer : Tautomerism between pyridinone (lactam) and pyridinol (lactim) forms alters binding affinity. Use pH-controlled assays (e.g., phosphate buffer pH 7.4) to stabilize the dominant tautomer. For in vitro antimicrobial testing, compare MIC values against S. aureus (ATCC 25923) for both tautomers isolated via preparative TLC .

Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Methodological Answer : Contradictions often arise from unaccounted variables like trace metal impurities or solvent polarity. For example, Pd-catalyzed Suzuki coupling may yield 40–70% biphenyl derivatives depending on Pd(OAc)₂ purity. Replicate experiments using standardized reagents (e.g., Aldrich, ≥99%) and document reaction parameters (e.g., degassing time) . Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- Molecular Docking : Screen against kinase X-ray structures (PDB: 3QKL) using AutoDock Vina. The nitro group’s electron-withdrawing effect may enhance π-stacking with ATP-binding pockets.

- In Vitro Kinase Assays : Test inhibition of JAK2 kinase (IC₅₀ determination) using ADP-Glo™ Kit. Pre-incubate compound (0.1–100 µM) with enzyme/substrate for 30 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.